Mal-PEG4-t-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

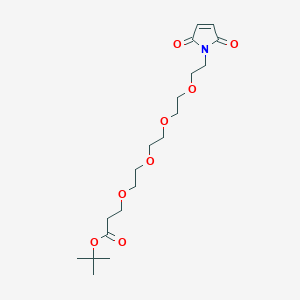

tert-butyl 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFQIVYGXSVHRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120091 |

Source

|

| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-36-5 |

Source

|

| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Mal-PEG4-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis of Maleimide-PEG4-t-butyl ester, a heterobifunctional crosslinker critical in the fields of bioconjugation and targeted drug delivery. We will delve into the strategic considerations behind the synthetic pathway, offer a detailed, field-proven experimental protocol, and discuss the essential characterization techniques to ensure the purity and identity of the final product. This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to confidently execute and adapt this synthesis for their specific applications.

Strategic Overview: The Chemistry of Mal-PEG4-t-butyl Ester Synthesis

The synthesis of Mal-PEG4-t-butyl ester is a multi-step process that hinges on the strategic protection and activation of functional groups. The overall goal is to create a molecule with a reactive maleimide group at one terminus and a protected carboxylic acid at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer. This design allows for the sequential conjugation of different molecules, a cornerstone of modern bioconjugation techniques such as the development of antibody-drug conjugates (ADCs).

The synthetic strategy can be broken down into two primary stages:

-

Introduction of the Maleimide Moiety: This is typically achieved by reacting a PEG linker containing a primary amine with an activated maleimide derivative. The use of an N-hydroxysuccinimide (NHS) ester of a maleimido-containing carboxylic acid is a common and efficient method. The NHS ester provides a highly reactive site for nucleophilic attack by the primary amine of the PEG linker, forming a stable amide bond.[1][2]

-

Protection of the Carboxylic Acid: To prevent unwanted side reactions during the maleimide conjugation step and subsequent applications, the carboxylic acid group at the other end of the PEG linker is protected. The tert-butyl ester is an ideal protecting group in this context as it is stable under the conditions required for maleimide chemistry but can be readily removed under acidic conditions to liberate the free carboxylic acid for further conjugation.[3][4]

The overall synthetic pathway is a testament to the principles of orthogonal chemistry, where distinct functional groups can be manipulated independently without interfering with one another.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of Mal-PEG4-t-butyl ester from its primary precursors.

Caption: Synthesis of Mal-PEG4-t-butyl ester via NHS ester acylation.

Detailed Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of Mal-PEG4-t-butyl ester. It is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Amino-PEG4-t-butyl ester | Various | >95% | Starting material. Ensure it is free of moisture. |

| Maleimidoacetic Acid N-hydroxysuccinimide ester (AMAS) | Various | >95% | Acylating agent. Highly moisture-sensitive. |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | >99.8% | Reaction solvent. Must be anhydrous to prevent hydrolysis of NHS ester. |

| Triethylamine (TEA) | Sigma-Aldrich | >99.5% | Base to neutralize any acid formed and facilitate the reaction. |

| Diethyl ether | Fisher Scientific | ACS Grade | For product precipitation. |

| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography. |

| Chloroform | VWR | ACS Grade | Eluent for chromatography. |

| Methanol | VWR | ACS Grade | Eluent for chromatography. |

Step-by-Step Synthesis Procedure

-

Preparation of the Reaction Mixture:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-t-butyl ester (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of starting material).

-

To this solution, add triethylamine (1.2 equivalents) and stir for 5 minutes at room temperature. The triethylamine acts as a base to deprotonate the amine, enhancing its nucleophilicity.

-

-

Addition of the Maleimide Reagent:

-

In a separate, dry vial, dissolve Maleimidoacetic Acid N-hydroxysuccinimide ester (AMAS) (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the AMAS solution dropwise to the stirred solution of Amino-PEG4-t-butyl ester over a period of 10-15 minutes. The slow addition helps to control the reaction exotherm and minimize side reactions.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). The product spot should have a different Rf value than the starting amine. A ninhydrin stain can be used to visualize the disappearance of the primary amine.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, the crude product is precipitated by slowly adding the reaction mixture to a vigorously stirred beaker of cold diethyl ether (approximately 20 times the volume of the reaction mixture).

-

The precipitated product will appear as a white to off-white solid.

-

Collect the solid by vacuum filtration and wash it with several portions of fresh diethyl ether to remove residual DMF and unreacted reagents.

-

Dry the crude product under vacuum.

-

Purification by Column Chromatography

For applications requiring high purity, the crude product should be purified by silica gel column chromatography.

-

Column Packing: Pack a glass column with silica gel in a slurry of chloroform.

-

Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 5-10% methanol). The optimal gradient will depend on the specific batch and should be determined by TLC analysis.[5]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Mal-PEG4-t-butyl ester as a colorless to pale yellow oil or waxy solid.

Characterization and Quality Control

To ensure the successful synthesis of the target compound, rigorous characterization is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is a primary tool for confirming the structure of the product. Key signals to look for include:

-

The characteristic singlet of the maleimide protons around 6.7 ppm.

-

The multiplet signals of the PEG backbone protons, typically between 3.5 and 3.7 ppm.

-

The singlet for the tert-butyl protons around 1.4 ppm.[6]

-

The disappearance of the primary amine signal from the starting material.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is used to confirm the molecular weight of the synthesized product. The observed mass should correspond to the calculated molecular weight of Mal-PEG4-t-butyl ester.[7]

Data Summary

| Analytical Technique | Expected Result |

| ¹H NMR | Presence of characteristic peaks for maleimide, PEG, and tert-butyl groups. Absence of starting amine signals. |

| Mass Spectrometry | Observed molecular weight consistent with the theoretical mass of C₁₉H₃₂N₂O₈ (416.47 g/mol ). |

| Purity (HPLC) | >95% for most bioconjugation applications. |

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow, from reaction setup to final product characterization.

Caption: Experimental workflow for the synthesis of Mal-PEG4-t-butyl ester.

Conclusion: A Versatile Tool for Bioconjugation

The successful synthesis of Mal-PEG4-t-butyl ester provides a versatile and powerful tool for researchers in drug development and chemical biology. The orthogonal nature of its functional groups allows for the precise and controlled construction of complex biomolecular conjugates. By understanding the underlying chemical principles and adhering to a robust experimental protocol, scientists can confidently produce this valuable reagent and unlock its potential in a wide range of applications, from targeted cancer therapies to advanced diagnostic agents.

References

- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.

-

AxisPharm. (n.d.). Mal-PEG-t-butyl ester. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

-

Labcompare. (n.d.). Mal-PEG4-t-butyl ester M596873 from Aladdin Scientific Corporation. Retrieved from [Link]

-

Reddit. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR spectroscopy. Tracings represent SA-PEG-TL with tert-Butyl esters... [Image]. Retrieved from [Link]

- Google Patents. (2014). Purification of pegylated polypeptides. US8889837B2.

-

ResearchGate. (2025, August 10). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]

-

AxisPharm. (n.d.). PEG-t-butyl ester. Retrieved from [Link]

-

PubMed. (n.d.). PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. Retrieved from [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]

-

PubMed Central. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Mal-Amido-PEG4-t-butyl ester, 1415800-35-9 | BroadPharm [broadpharm.com]

- 4. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mal-PEG4-t-butyl Ester Reactivity & Optimization

Executive Summary

Mal-PEG4-t-butyl ester is a heterobifunctional crosslinker designed for high-fidelity bioconjugation. Its architecture solves a common problem in linker chemistry: the need for sequential, controlled reactivity. By pairing a thiol-reactive maleimide with an acid-labile tert-butyl ester (protected carboxyl), this reagent allows researchers to conjugate a sulfhydryl-containing target first, purify the intermediate, and subsequently "unmask" a carboxylic acid for secondary conjugation (e.g., via EDC/NHS chemistry) or solubility modification.

This guide details the kinetic parameters of the thiol-maleimide reaction, the specific conditions required for t-butyl deprotection, and the self-validating analytical steps necessary to ensure product integrity.

Molecular Architecture & Chemical Logic

Understanding the three functional zones of this molecule is prerequisite to experimental design.

| Component | Chemical Structure | Function | Key Property |

| Head | Maleimide (Mal) | Electrophile | Reacts with thiols (Michael Addition).[1][2] pH Sensitive. |

| Linker | PEG4 (tetra-ethylene glycol) | Spacer (~16 Å) | Increases water solubility; reduces immunogenicity and aggregation. |

| Tail | t-butyl ester | Protected Carboxyl | Inert to amines/thiols. Hydrophobic. Removed by acid (TFA).[3] |

Why the t-butyl ester matters

Unlike standard Mal-PEG-NHS linkers (which are "live" on both ends and require simultaneous or rapid sequential reactions), the t-butyl ester is orthogonal . It remains dormant during the thiol conjugation. This allows you to synthesize a stable Protein-S-Mal-PEG4-COOtBu intermediate that can be purified and stored before the second activation step.

Phase I: The Thiol-Maleimide Conjugation

The core reaction is a Michael addition where a thiolate anion attacks the electron-deficient double bond of the maleimide ring.[1]

Reaction Mechanism & pH Dependence

The reaction rate is controlled by the concentration of the thiolate anion (

-

Optimal pH (6.5 – 7.5): The reaction is highly chemoselective.[2][4] The reaction rate with thiols is ~1,000x faster than with amines.[2][4]

-

pH > 7.5: Specificity is lost.[4][5] Primary amines (Lysine residues) begin to react.[4] Additionally, the maleimide ring undergoes hydrolysis (ring-opening) to form unreactive maleamic acid.[5]

-

pH < 6.0: Reaction slows significantly as the thiol protonation increases.

Visualization: Reaction Pathway

The following diagram illustrates the specific pathway and the critical "Hydrolysis Trap" that must be avoided.

Figure 1: The chemoselective window. At pH 6.5-7.5, thioether formation dominates. At high pH, irreversible hydrolysis competes.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed with built-in checkpoints to prevent carrying forward failed reactions.

Reagents Required[3][6][7][8]

-

Buffer A: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2. Add 5-10 mM EDTA (Critical: prevents metal-catalyzed oxidation of thiols to disulfides).

-

Reducing Agent: TCEP (preferred over DTT as it does not reduce maleimides, though removal is still recommended).

-

Deprotection Reagent: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Thiol Preparation & Reduction

Ensure your target (protein/peptide) has free thiols. If they are oxidized (disulfides), reduce them.

-

Incubate target with 10-fold molar excess of TCEP for 30 mins.

-

Checkpoint 1 (Ellman’s Assay): Quantify free thiols using DTNB reagent. If thiol count is low, do not proceed.

Step 2: Conjugation[6]

-

Dissolve Mal-PEG4-t-butyl ester in dry DMSO or DMF (make a 10 mM stock).

-

Add linker to the thiol-containing target in Buffer A.

-

Stoichiometry: Use 1.5 – 2.0 molar excess of Linker over Thiol.

-

Solvent: Ensure final organic solvent concentration is <10% to prevent protein denaturation.

-

-

Incubate for 1-2 hours at Room Temperature (RT) or 4°C overnight.

Step 3: Validation (Mass Spectrometry)

Before purification, inject a sample into LC-MS.

-

Expected Shift: +401.46 Da per conjugation site.

-

Note: If you see +419 Da, your maleimide hydrolyzed before reacting (Ring open + H2O). Check your buffer pH.[5]

Step 4: Purification

Remove excess unreacted linker via Size Exclusion Chromatography (SEC) or dialysis. The t-butyl ester is hydrophobic; this may slightly increase the retention time of small peptides on Reverse-Phase HPLC.

Phase II: Post-Conjugation Processing (Deprotection)

Once the thioether bond is formed, you may need to deprotect the t-butyl ester to reveal the carboxylic acid for downstream applications.

The Acidic Switch

The t-butyl group is cleaved by acid catalysis, releasing isobutylene.

-

Reagent: 50% TFA in DCM (v/v). (For proteins, milder conditions may be needed, but t-butyl esters generally require high acid strength).

-

Reaction:

Deprotection Protocol

-

Lyophilize the purified conjugate (remove water).

-

Resuspend in 50% TFA / 50% DCM .

-

Caution: If your protein is acid-sensitive, this linker may not be suitable. This step is best for peptides or robust small molecules.

-

-

Incubate for 1–2 hours at RT.

-

Evaporate solvent under nitrogen flow or vacuum.

-

Checkpoint 2: LC-MS analysis.

-

Expected Shift: Mass decreases by 56.1 Da (Loss of isobutylene).

-

Result: You now have Target-S-Mal-PEG4-COOH.

-

Visualization: Full Workflow

Figure 2: The sequential processing pipeline ensuring intermediate validation.

Troubleshooting & Stability

Common Pitfalls

| Issue | Cause | Solution |

| Low Conjugation Yield | Oxidized thiols (Disulfides) | Treat with TCEP; include EDTA in buffers. |

| Maleimide Hydrolysis | pH > 7.5 or old linker stock | Use fresh linker; keep pH < 7.5; store linker at -20°C under argon. |

| Precipitation | Hydrophobic t-butyl group | The t-butyl ester decreases solubility. Ensure PEG4 is sufficient, or add <10% DMSO. |

| Retro-Michael Reaction | Thiol exchange in plasma | Thioether bonds can reverse in plasma (reacting with Albumin-Cys34). Use hydrolyzable maleimides if this is a concern, though standard maleimides are generally stable enough for acute studies. |

Storage

-

Powder: -20°C, desiccated.

-

In Solution: Use immediately. Maleimides hydrolyze in water over time (t1/2 ~24h at pH 7). Do not store aqueous stock solutions.

References

-

BroadPharm. Mal-PEG4-t-butyl ester Product Data. Retrieved from BroadPharm Catalog. Link

-

Vector Laboratories. Maleimide Reaction Chemistry and pH Specificity.Link

-

Bachem. The Thiol-Maleimide Reaction: A Guide to Mechanism and Side Reactions.Link

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][2][3] (Discusses hydrolysis and ring-opening dynamics).

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (The definitive text on heterobifunctional crosslinkers and TFA deprotection protocols).

Sources

- 1. bachem.com [bachem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. youtube.com [youtube.com]

Technical Guide: Strategic Implementation of Mal-PEG4-t-butyl ester in PROTAC Linker Design

The following is an in-depth technical guide on the strategic implementation of Mal-PEG4-t-butyl ester in PROTAC development.

Executive Summary: The "Orthogonal" Advantage

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic determinant of ternary complex stability (

Mal-PEG4-t-butyl ester represents a high-utility "command node" in linker chemistry. It offers a distinct strategic advantage: Orthogonality . By combining a base-sensitive/thiol-reactive maleimide with an acid-labile t-butyl ester, it allows chemists to synthesize complex PROTACs in a controlled, stepwise manner without cross-reactivity.

This guide details the chemical logic, synthesis protocols, and critical stability parameters required to utilize this linker effectively.

Chemical Logic & Structural Properties[1]

The Molecule[2]

-

Maleimide (Mal): A Michael acceptor.[1] Reacts rapidly and specifically with thiols (cysteine residues or thiol-modified ligands) at pH 6.5–7.5.

-

PEG4 Spacer: A 16-atom hydrophilic chain. It improves the physicochemical profile (LogD, solubility) and reduces the "molecular glue" effect, ensuring true bivalent binding.

-

t-butyl ester: A masked carboxylic acid. It is chemically inert to the conditions used for maleimide conjugation (neutral pH) but can be quantitatively deprotected using acidic conditions (TFA) to reveal a carboxyl group for amide coupling.

The Stability Paradox (Critical)

The successful use of this linker hinges on managing the opposing stability profiles of its two ends:

-

Maleimide Sensitivity: Unstable at pH > 8.0 (Ring hydrolysis

Maleamic acid, which is inactive). -

t-butyl Ester Sensitivity: Unstable in strong acids (TFA, HCl).

The Golden Rule: You must perform the Acidic Deprotection (TFA) step before exposing the molecule to basic conditions, or ensure that subsequent amide couplings are performed under strictly controlled pH (non-nucleophilic bases like DIPEA, kept at minimal equivalents).

Strategic Workflow: The "Acid-First" Route

The most robust workflow for synthesizing PROTACs using this linker is the Acid-First Strategy . This route minimizes the risk of maleimide ring opening.

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic.

Figure 1: The "Acid-First" synthesis route ensures the maleimide remains intact while the carboxyl group is activated for ligand attachment.

Detailed Experimental Protocols

Phase 1: Deprotection of t-butyl ester

This step converts the precursor into the active carboxylic acid form (Mal-PEG4-COOH ).

Reagents:

-

Mal-PEG4-t-butyl ester (1.0 eq)

-

Dichloromethane (DCM) or Anhydrous DCM

Protocol:

-

Dissolution: Dissolve Mal-PEG4-t-butyl ester in DCM (concentration ~0.1 M).

-

Acid Addition: Add TFA slowly to the solution. A standard ratio is DCM:TFA (2:1 or 1:1 v/v) .

-

Note: Maleimides are generally stable in TFA.

-

-

Reaction: Stir at room temperature for 1–2 hours . Monitor by TLC or LC-MS (Loss of t-butyl signal +56 Da mass shift, actually -56 Da loss of isobutene).

-

Work-up (Critical):

-

Remove volatiles under reduced pressure (Rotavap) immediately upon completion.

-

Do not use basic extraction (e.g., NaHCO3 wash) as this will destroy the maleimide.

-

Co-evaporate with toluene (2x) or DCM (2x) to remove residual TFA traces.

-

-

Yield: Quantitative conversion to Mal-PEG4-COOH.

Phase 2: Amide Coupling (Ligand Attachment)

Connect the linker to the E3 ligase ligand (e.g., Thalidomide/VHL amine derivative) or the Target ligand.

Reagents:

-

Mal-PEG4-COOH (from Phase 1)

-

Amine-containing Ligand (1.0–1.2 eq)

-

Coupling Agents: HATU (1.1 eq) and DIPEA (2.0–3.0 eq) OR NHS/EDC .

-

Solvent: Anhydrous DMF or DMSO.

Protocol (HATU Method):

-

Dissolve Mal-PEG4-COOH in anhydrous DMF.

-

Add HATU (1.1 eq) and stir for 5 mins to activate.

-

Add the Amine-Ligand followed by DIPEA (Dropwise).

-

Expert Tip: Monitor pH with wet pH paper. Keep pH between 7.0 and 7.5 . If pH spikes > 8.0, maleimide hydrolysis accelerates.

-

-

Stir at Room Temp for 1–4 hours.

-

Purification: Purify via Reverse Phase HPLC (C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Do not use Ammonium Hydroxide).

-

Lyophilize fractions immediately.

-

Phase 3: Thiol Conjugation (The "Click")

Connect the "Warhead" (Mal-Linker-Ligand A) to the Cysteine-containing partner (Ligand B or Protein).

Protocol:

-

Dissolve the Cysteine-containing ligand in degassed PBS (pH 7.0–7.2) or DMF/Buffer mix.

-

Note: Ensure the thiol is reduced. If using a protein, treat with TCEP (1.1 eq) prior to reaction.

-

-

Add the Mal-Linker-Ligand A (1.1–1.5 eq).

-

React for 30–60 mins at RT.

-

Validation: LC-MS should show the formation of the Thioether adduct (+ Mass of Ligand A).

Quantitative Data & Specifications

| Parameter | Specification | Causality / Rationale |

| Linker Length | ~18 Å (PEG4) | Optimal for spanning E3-POI gaps without inducing steric clash (hook effect). |

| LogP Impact | -0.5 to -1.0 (Shift) | PEG units lower the overall lipophilicity, improving solubility of hydrophobic warheads. |

| Maleimide Stability | t½ > 24h @ pH 6.0t½ < 1h @ pH 8.5 | Requires strict pH control during coupling. Avoid basic workups. |

| Deprotection Yield | > 95% (TFA) | t-butyl cation elimination is thermodynamically favored in TFA. |

Troubleshooting & Quality Control

Common Failure Modes

-

Maleimide Ring Hydrolysis (+18 Da in LC-MS):

-

Cause: Exposure to pH > 8.0 during the amide coupling step (Phase 2) or aqueous workup.

-

Fix: Use NHS ester activation (neutral conditions) or reduce DIPEA equivalents. Use Formic Acid in HPLC mobile phase.

-

-

Incomplete Deprotection:

-

Cause: Old TFA or insufficient reaction time.

-

Fix: Use fresh TFA. Ensure anhydrous conditions initially to prevent ester hydrolysis competition (though rare).

-

-

Cross-Linking (Dimerization):

-

Cause: Free thiols oxidizing to disulfides before reaction.

-

Fix: Always use degassed solvents and include TCEP if the thiol ligand allows.

-

QC Checklist

References

-

Troup, R. I., et al. (2020).[4][5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link

-

Konstantinidou, M., et al. (2019). PROTACs – a game-changing technology. Expert Opinion on Drug Discovery. Link

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J. Med. Chem. Link

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. Link

-

BroadPharm. Mal-PEG4-t-butyl ester Product Data & Properties. Link

Sources

A Senior Application Scientist's Guide to Mal-PEG4-t-butyl Ester in Antibody-Drug Conjugate (ADC) Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that merge the antigen-specific targeting of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody or the payload, but critically on the linker that connects them. This guide provides an in-depth technical overview of Mal-PEG4-t-butyl ester, a non-cleavable, PEGylated linker, and its strategic application in the development of stable and effective ADCs for therapeutic research.

Deconstructing the Mal-PEG4-t-butyl Ester Linker: A Trifunctional Powerhouse

Mal-PEG4-t-butyl ester is a heterobifunctional crosslinker meticulously designed for bioconjugation.[3] Its structure is composed of three key functional domains, each contributing a specific and vital property to the final ADC construct.

| Component | Chemical Group | Function & Scientific Rationale |

| Thiol-Reactive Warhead | Maleimide | Forms a stable covalent thioether bond with free sulfhydryl groups (thiols) on cysteine residues of an antibody through a Michael addition reaction.[4][] This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues like lysine.[][6] |

| Hydrophilic Spacer | Polyethylene Glycol (PEG4) | The four-unit PEG chain is a hydrophilic spacer that imparts several crucial advantages. It increases the overall water solubility of the ADC, which is often challenged by hydrophobic payloads, thereby reducing the propensity for aggregation.[1][][8] This improved solubility and the flexible nature of the PEG chain can also enhance pharmacokinetics, prolong circulation half-life, and potentially reduce immunogenicity.[2][][9] |

| Protected Terminus | t-Butyl Ester | The tert-butyl (t-butyl) ester serves as a robust protecting group for a terminal carboxylic acid.[3][10] Under typical physiological and bioconjugation conditions (neutral pH), this ester is highly stable. Its cleavage requires harsh acidic conditions (e.g., trifluoroacetic acid), which are not encountered in vivo.[3][10][11] This classifies the linker as effectively non-cleavable, ensuring the payload remains attached to the antibody until the entire ADC is proteolytically degraded within the target cell.[2][12] |

Mechanism of Action: The Thiol-Maleimide Conjugation

The cornerstone of using this linker is the highly efficient and specific reaction between the maleimide group and a thiol. This occurs via a nucleophilic Michael addition, where the thiolate anion (deprotonated thiol) attacks one of the carbons in the maleimide's double bond.

Causality: The reaction is performed within a controlled pH range of 6.5-7.5. At this pH, a sufficient population of cysteine residues exists in the reactive thiolate form, while primary amines (like those on lysine) remain protonated and thus significantly less nucleophilic. This pH control is the key to achieving chemoselectivity and directing the conjugation specifically to the desired thiol sites.[][6]

The Experimental Workflow: A Self-Validating System

The successful synthesis of a well-defined ADC using Mal-PEG4-t-butyl ester requires a systematic, multi-step approach with integrated quality control checkpoints.

Step 1: Antibody Thiol Generation via Partial Reduction

Objective: To generate a controlled number of reactive sulfhydryl groups by reducing the antibody's native interchain disulfide bonds.

Field Insight: The stoichiometry of the reducing agent is a critical parameter that directly influences the resulting Drug-to-Antibody Ratio (DAR). Using a milder reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often preferred over DTT (dithiothreitol) as it is less prone to re-oxidation by air and does not contain thiols itself, simplifying downstream reactions.

Detailed Protocol:

-

Preparation: Prepare the antibody in a suitable reaction buffer, typically a phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[13] EDTA is crucial to chelate any trace metal ions that could catalyze thiol re-oxidation.

-

Reducing Agent: Prepare a fresh stock solution of TCEP hydrochloride.

-

Reduction: Add a calculated molar excess of TCEP to the antibody solution. The exact molar ratio (e.g., 2-10 equivalents) must be optimized for each specific antibody to achieve the desired average DAR.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 1-3 hours).[13][14]

-

Purification (Optional but Recommended): Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) to prevent it from reacting with the maleimide linker in the next step.[14][]

Step 2: Conjugation with Mal-PEG4-t-butyl Ester-Payload

Objective: To covalently attach the linker-payload construct to the newly generated antibody thiols.

Field Insight: The linker-payload is typically dissolved in a water-miscible organic solvent like DMSO to ensure its solubility before being added to the aqueous antibody solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid denaturing the antibody.

Detailed Protocol:

-

Linker-Payload Preparation: Dissolve the Mal-PEG4-t-butyl ester-activated payload in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Addition: Add a slight molar excess of the linker-payload solution to the reduced antibody solution. The precise stoichiometry should be optimized but often starts in the range of 5-10 moles of linker per mole of antibody.[]

-

Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.[] The reaction progress can be monitored by analyzing aliquots over time.

-

Quenching: Terminate the reaction by adding a thiol-containing reagent, such as N-acetyl-cysteine or cysteine, to cap any unreacted maleimide groups on the linker-payload, preventing potential off-target reactions.[]

Step 3: ADC Purification and Characterization

Objective: To remove unreacted linker-payload, aggregates, and other process-related impurities, and to thoroughly characterize the final ADC product.

Field Insight: A multi-pronged analytical approach is essential for a comprehensive understanding of the ADC. No single technique can provide all the necessary information. Combining chromatography with mass spectrometry is a powerful strategy.[16][17]

Key Purification and Analytical Techniques:

| Technique | Purpose & Rationale | Typical Outcome |

| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. It is highly effective for removing small molecule impurities (unreacted linker, quenching agent) and for quantifying high molecular weight species (aggregates).[18][19] | A main peak for the monomeric ADC, with potential smaller peaks for aggregates and fragments. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, HIC can resolve species with different numbers of drugs (DAR0, DAR2, DAR4, etc.), providing a detailed drug-load distribution profile.[16][17][19] | A chromatogram with distinct peaks, each corresponding to a different DAR species. This allows for the calculation of the average DAR.[18] |

| Mass Spectrometry (MS) | Provides an accurate mass measurement of the intact ADC and its subunits. Native MS can confirm the mass of different DAR species, validating the HIC profile. After deglycosylation and reduction, MS can confirm the location of conjugation on heavy or light chains.[17] | A deconvoluted mass spectrum showing a distribution of masses corresponding to the antibody conjugated with varying numbers of linker-payloads. |

Stability Considerations and Trustworthiness

A critical aspect of maleimide-based linkers is the potential for the reverse Michael reaction, where the thioether bond can break, leading to payload migration to other thiols, such as serum albumin.[6][20] While the thioether bond formed is generally stable, strategies to further enhance stability, such as hydrolysis of the thiosuccinimide ring post-conjugation, can be employed.[6][20] The non-cleavable nature of the Mal-PEG4-t-butyl ester linker ensures that if the thioether bond remains intact, the payload is not prematurely released by enzymatic or chemical cleavage in circulation, which is a key element of its trustworthy design for in vivo applications.[2]

Conclusion

Mal-PEG4-t-butyl ester is a versatile and powerful tool in the ADC researcher's arsenal. Its well-defined structure, combining a specific thiol-reactive group, a beneficial hydrophilic spacer, and a stable terminus, allows for the rational design and synthesis of ADCs with improved solubility and pharmacokinetic profiles. By understanding the causality behind each experimental step—from controlled antibody reduction to multi-modal analytical characterization—researchers can build self-validating workflows to produce robust, well-defined conjugates, paving the way for the next generation of targeted cancer therapies.

References

-

Mal-PEG-t-butyl ester - AxisPharm.

-

Mal-Amido-PEG4-t-butyl ester, 1415800-35-9 - BroadPharm.

-

Mal-PEG4-t-butyl ester (CAT#: ADC-L-M0520) - Creative Biolabs.

-

PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.

-

PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy - SINOPEG.

-

Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker - BroadPharm.

-

ADC Linkers - Biopharma PEG.

-

PEG Linkers - ADC Review, Journal of Antibody-drug Conjugates.

-

Mal-PEG4-NHS ester | ADC Linker chemical | CAS 1325208-25-0 | Selleck.

-

tert-Butyl Esters - Organic Chemistry Portal.

-

Maleimide Reaction Chemistry | Vector Labs.

-

Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS - Agilent.

-

ADC Conjugation by DTT Reduction with Maleimide Drug Linker - BroadPharm.

-

Thiol-Based Conjugation Methods for ADC - BOC Sciences.

-

An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed.

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications.

-

Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.

-

Methods for site-specific drug conjugation to antibodies - PMC - NIH.

-

What are PEG Linkers? - Creative Biolabs.

-

Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. - YouTube.

-

Characterization of a novel antibody drug conjugate mimic by SEC and HIC - Tosoh Bioscience.

-

N-Mal-N-bis(PEG4-t-butyl ester) - Precise PEG.

-

Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - UCL Discovery.

-

Instability of thiol/maleimide conjugation and strategies for mitigation.

-

EZ-Link Maleimide-PEG4-DBCO User Guide - Thermo Fisher Scientific.

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ResearchGate.

-

Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH.

-

Native HIC-MS of ADCs for DAR Species Determination and Identification.

-

FmocNH-PEG4-t-butyl ester | PROTAC Linkers - MedchemExpress.com.

-

Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications.

-

tert-Butyl Ethers - Organic Chemistry Portal.

-

Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.

-

PEG-t-butyl ester - AxisPharm.

-

Mal-NH-PEG4-OtBu PEGylation Crosslinker (CAT#: OLY-1023-YS18) - Creative Biolabs.

Sources

- 1. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 2. biochempeg.com [biochempeg.com]

- 3. Mal-NH-PEG4-OtBu PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 8. adcreview.com [adcreview.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. Mal-Amido-PEG4-t-butyl ester, 1415800-35-9 | BroadPharm [broadpharm.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. Mal-PEG4-t-butyl ester - Creative Biolabs [creative-biolabs.com]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 16. agilent.com [agilent.com]

- 17. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for Site-Specific Protein Modification using Mal-PEG4-t-butyl ester

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the bioconjugation of proteins using the heterobifunctional linker, Mal-PEG4-t-butyl ester. This reagent enables the site-specific modification of cysteine residues through a stable thioether bond, introduces a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and provides a protected carboxylic acid for subsequent, orthogonal deprotection and further functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to create well-defined protein conjugates for applications in therapeutics, diagnostics, and proteomics research.

Introduction: The Strategic Advantage of Mal-PEG4-t-butyl ester

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical science.[1] The choice of linker is paramount to the success of this process, dictating the stability, functionality, and in vivo performance of the final conjugate. Mal-PEG4-t-butyl ester is an advanced crosslinker designed for multi-step, controlled bioconjugation strategies.

-

The Maleimide Group: This moiety offers high chemoselectivity for the sulfhydryl (thiol) group of cysteine residues.[2] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond under mild, physiological conditions (pH 6.5-7.5).[3][4] This specificity is crucial for achieving site-specific modification, as the relatively low abundance of free cysteines in most proteins allows for precise control over the conjugation site.[2]

-

The PEG4 Spacer: The tetra-polyethylene glycol spacer is a short, discrete PEG (dPEG®) linker. PEGylation, the attachment of PEG chains, is a well-established method to improve the physicochemical properties of biomolecules.[5] Even a short PEG4 spacer significantly increases the hydrophilicity of the conjugate, which can reduce aggregation, enhance aqueous solubility, and potentially minimize immunogenicity.[6][7] This can lead to improved pharmacokinetic profiles for therapeutic proteins.[6]

-

The t-Butyl Ester Group: This moiety serves as a protecting group for a terminal carboxylic acid.[8] It is stable under the neutral pH conditions required for the maleimide-thiol reaction but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a reactive carboxyl group.[9][10][11] This "orthogonal" reactivity allows for a second, distinct conjugation step after the initial protein modification, enabling the creation of complex, multi-functional bioconjugates.

This application note will detail a robust, self-validating protocol for the successful conjugation of Mal-PEG4-t-butyl ester to a model protein, followed by methods for purification and characterization.

The Chemistry: Mechanism and Critical Parameters

The core of this protocol is the thiol-maleimide reaction, a type of "click chemistry" known for its efficiency and specificity.[12] A thiol group, typically from a deprotonated cysteine residue (thiolate), acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond.[3] This Michael addition reaction results in the formation of a stable succinimidyl thioether linkage.[4][12]

Diagram 1: Thiol-Maleimide Conjugation Workflow

Caption: Workflow for protein conjugation with Mal-PEG4-t-butyl ester.

A critical competing reaction is the hydrolysis of the maleimide ring, which forms an unreactive maleamic acid.[13] This hydrolysis is significantly accelerated at pH values above 7.5.[2][13] Therefore, maintaining the reaction pH within the optimal 6.5-7.5 range is essential to ensure high conjugation efficiency.[4][12]

Table 1: Critical Reaction Parameters and Rationale

| Parameter | Recommended Range/Value | Causality and Scientific Rationale |

| pH | 6.5 - 7.5 | Balances the need for a deprotonated, nucleophilic thiolate with the need to minimize maleimide hydrolysis, which increases at pH > 7.5. Ensures high selectivity for thiols over primary amines.[2] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can improve protein stability and slow the rate of maleimide hydrolysis.[13] Room temperature often provides a faster reaction rate without significant hydrolysis within a 1-2 hour timeframe. |

| Molar Ratio | 5-20 fold molar excess of linker to protein | Using an excess of the linker drives the reaction to completion, maximizing the conjugation of available thiol sites.[14] The optimal ratio should be determined empirically. |

| Solvent for Linker | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions.[12] Preparing a concentrated stock solution in a dry, water-miscible organic solvent preserves the linker's reactivity.[13] |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP effectively reduces disulfide bonds to free thiols but does not contain a thiol itself, so it does not compete with the protein in the maleimide reaction. Thiol-based reducing agents like DTT or BME must be removed prior to adding the maleimide linker.[2] |

| Reaction Time | 1 - 4 hours | Typically sufficient for the reaction to approach completion. Longer reaction times can increase the risk of side reactions or protein degradation. The reaction should be monitored for progress. |

Detailed Experimental Protocol

This protocol is designed for a model protein of ~50 kDa with a single, accessible cysteine residue. All steps should be adjusted based on the specific properties of the protein of interest.

Materials and Reagents

-

Protein of Interest (POI): e.g., at 10 mg/mL in PBS.

-

Mal-PEG4-t-butyl ester: (MW: 401.46 g/mol )[9]

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

-

Quenching Reagent: L-Cysteine

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

-

Buffers:

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) containing 2 mM EDTA, pH adjusted to 7.2.

-

Quenching Buffer: 1 M L-Cysteine in water.

-

-

Purification:

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Size-Exclusion Chromatography (SEC) column suitable for protein purification.

-

Step-by-Step Methodology

Part 1: Protein Preparation (Reduction of Disulfides)

Causality: Most proteins with cysteine residues involved in structural disulfide bonds require a reduction step to generate free sulfhydryl groups available for conjugation.[2] EDTA is included to chelate divalent metal ions that can catalyze the re-oxidation of thiols.[2]

-

Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in Conjugation Buffer.

-

Reduce Protein: In a microcentrifuge tube, add a 10-fold molar excess of TCEP to the protein solution. For example, for 1 mL of a 10 mg/mL (~200 µM) 50 kDa protein, add 20 µL of 10 mM TCEP.

-

Incubate: Gently mix and incubate at room temperature for 60 minutes.

-

Remove Excess TCEP: Immediately remove the excess TCEP and byproducts by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column according to the manufacturer's protocol. This step is critical to prevent TCEP from interfering with subsequent steps, although it does not directly react with the maleimide.

Part 2: Bioconjugation Reaction

Causality: The maleimide linker is dissolved in anhydrous DMSO to prevent premature hydrolysis.[13] It is added to the protein solution immediately after preparation to maximize reactivity with the newly exposed thiols.

-

Prepare Linker Stock Solution: Immediately before use, dissolve Mal-PEG4-t-butyl ester in anhydrous DMSO to a concentration of 10 mM. For example, dissolve 4.01 mg in 1 mL of DMSO. Store on ice and protect from moisture.[15]

-

Calculate Linker Volume: Determine the volume of linker stock solution needed to achieve a 10-fold molar excess. For 1 mL of 200 µM protein, you would need 2 µmoles of linker.

-

Volume (µL) = (2 µmol / 10 µmol/mL) * 1000 µL/mL = 200 µL.

-

-

Perform Conjugation: Add the calculated volume of the Mal-PEG4-t-butyl ester stock solution to the reduced, purified protein solution.

-

Incubate: Mix gently by inversion or slow rotation. Incubate at room temperature for 2 hours. Avoid vigorous shaking which could denature the protein.

Part 3: Quenching and Purification

Causality: A quenching reagent with a free thiol (like L-cysteine or β-mercaptoethanol) is added to react with any excess, unreacted maleimide linker.[2] This prevents non-specific reactions during purification or storage. Purification by SEC separates the larger protein conjugate from smaller molecules like the quenched linker and residual reactants.[]

-

Quench Reaction: Add a quenching reagent to a final concentration of 1-2 mM (e.g., add L-cysteine from a 1 M stock). Incubate for 15 minutes at room temperature.

-

Purify Conjugate: Purify the protein conjugate from excess linker and quenching reagent using a suitable size-exclusion chromatography (SEC) column pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Analyze and Pool Fractions: Monitor the column eluate by absorbance at 280 nm. Collect fractions corresponding to the protein peak.

-

Concentrate and Store: Pool the relevant fractions and concentrate if necessary. Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Final Conjugate

Validating the success of the conjugation is a critical final step. A combination of methods should be employed.

-

Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF can be used to determine the molecular weight of the conjugate.[17] A successful conjugation will show a mass increase corresponding to the mass of the attached Mal-PEG4-t-butyl ester linker (401.46 Da). This confirms the covalent attachment and can reveal the distribution of species (unconjugated, singly conjugated, etc.).[18]

-

SDS-PAGE: While the small mass of the linker may not produce a discernible band shift on a standard SDS-PAGE gel, it can be used to confirm the integrity and purity of the protein after the conjugation and purification process.

-

UV-Vis Spectroscopy: This can be used to determine the protein concentration (at 280 nm) after purification.[19] If the attached molecule has a unique absorbance, this method can also be used to estimate the degree of labeling.[20]

-

Reverse Phase HPLC (RP-HPLC): The increased hydrophilicity from the PEG linker may cause a shift in the retention time of the conjugate compared to the unconjugated protein, providing another method to assess conjugation efficiency.[17]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | 1. Incomplete reduction of protein disulfide bonds. 2. Re-oxidation of free thiols before conjugation. 3. Hydrolysis of the maleimide linker. 4. Presence of thiol-containing substances (e.g., DTT) in the reaction buffer. | 1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's Reagent. 2. Use degassed buffers and work quickly. Include 1-2 mM EDTA in all buffers.[2] 3. Ensure maleimide stock is prepared fresh in anhydrous DMSO. Verify reaction buffer pH is ≤ 7.5.[13] 4. Ensure complete removal of thiol-based reducing agents via desalting or dialysis before adding the maleimide.[2] |

| Protein Aggregation/Precipitation | 1. Protein instability under reaction conditions. 2. Excessive concentration of organic solvent (DMSO). 3. pH of the buffer is near the protein's isoelectric point (pI). | 1. Perform the conjugation reaction at 4°C. 2. Keep the final DMSO concentration below 10% (v/v). 3. Adjust the conjugation buffer pH to be at least one unit away from the protein's pI. |

| Heterogeneous Product | 1. Incomplete reaction or partial hydrolysis of the linker. 2. Non-specific modification (e.g., reaction with amines at high pH). | 1. Optimize the molar ratio of linker to protein and the reaction time. 2. Strictly maintain the reaction pH between 6.5 and 7.2 to maximize specificity for thiols.[2] |

Conclusion

The Mal-PEG4-t-butyl ester linker provides a powerful tool for the precise, site-specific modification of proteins. By understanding the underlying chemistry of the maleimide-thiol reaction and carefully controlling critical parameters such as pH, reagent preparation, and protein handling, researchers can reliably produce well-defined, functional bioconjugates. The protocol described herein serves as a robust starting point for developing tailored conjugation strategies for a wide array of applications, from creating advanced antibody-drug conjugates to developing novel diagnostic reagents.

References

-

Bioconjugate Pro. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

-

Rainey, K. J., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Retrieved from [Link]

-

Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). DOI:10.1039/D0SC05128D. Retrieved from [Link]

-

Fersing, C., et al. (2018). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. NIH. Retrieved from [Link]

-

Shapiro, A. B. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate. Retrieved from [Link]

-

DC Chemicals. Mal-PEG4-t-butyl ester Datasheet. Retrieved from [Link]

-

AxisPharm. PEG-t-butyl ester. Retrieved from [Link]

-

AxisPharm. Mal-PEG-t-butyl ester. Retrieved from [Link]

-

Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC - NIH. Retrieved from [Link]

-

JoVE. (2022, February 19). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. Retrieved from [Link]

-

The Journal of Organic Chemistry - ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

-

ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates? Retrieved from [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Retrieved from [Link]

-

Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

-

Analytical Chemistry - ACS Publications. (2011, November 30). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Retrieved from [Link]

-

Mabion. Protein Characterization Techniques for Biologics Development. Retrieved from [Link]

-

LifeTein. Peptide Modifications: Linkers, spacers and PEGylation. Retrieved from [Link]

-

PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

-

ResearchGate. Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. Retrieved from [Link]

-

Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

The Analytical Scientist. (2018, July 20). Current Status of Analytical Techniques for Characterization of Protein Stability. Retrieved from [Link]

-

MDPI. About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line. Retrieved from [Link]

-

Langmuir - ACS Publications. Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. lifetein.com [lifetein.com]

- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 8. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 9. Mal-PEG4-t-butyl ester Datasheet DC Chemicals [dcchemicals.com]

- 10. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. vectorlabs.com [vectorlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Mal-PEG4-t-butyl ester conjugation to cysteine residues

Technical Application Note: Site-Specific Cysteine Modification using Mal-PEG4-t-butyl ester

Introduction & Chemical Logic

The Mal-PEG4-t-butyl ester is a heterobifunctional linker designed for precision bioconjugation. Its utility lies in its dual-functionality: a maleimide group for thiol-specific reactivity and a tert-butyl ester-protected carboxyl group.[1]

-

Maleimide (Mal): An electrophile that undergoes a Michael addition reaction with sulfhydryl groups (-SH) on cysteine residues. This reaction is highly chemoselective at pH 6.5–7.5.[2]

-

PEG4 Spacer: A polyethylene glycol (PEG) unit (n=4) that enhances water solubility, reduces immunogenicity, and provides steric flexibility between the conjugated biomolecule and the payload.

-

t-butyl ester: A hydrophobic protecting group for carboxylic acid. It serves two potential purposes:

-

Modulation of Hydrophobicity: It can remain intact to increase the lipophilicity of the conjugate, potentially aiding cell membrane permeability.

-

Orthogonal Chemistry: It masks the carboxylic acid, preventing unwanted coupling during initial synthesis steps. It can be removed (deprotected) using acidic conditions (e.g., TFA) to reveal a free carboxylic acid for subsequent amide bond formation.

-

Critical Consideration: While the maleimide conjugation is compatible with delicate proteins, the deprotection of the t-butyl ester requires harsh acidic conditions (TFA) that are generally incompatible with folded proteins . Therefore, this reagent is best suited for workflows where the t-butyl group remains, or where the deprotection occurs on a peptide/small molecule before interaction with a sensitive protein.

Mechanism of Action

The Thiol-Maleimide Michael Addition

The primary reaction involves the nucleophilic attack of the thiolate anion (RS⁻) on the electron-deficient double bond of the maleimide ring.

-

pH Dependence: The pKa of a typical cysteine thiol is ~8.5. At pH 7.0–7.5, a sufficient fraction of thiols are deprotonated (thiolate form) to drive the reaction.

-

pH < 6.0: Reaction kinetics are sluggish due to low thiolate concentration.

-

pH > 8.0: Specificity is lost. Primary amines (Lysine N-terminus) become nucleophilic enough to compete, leading to heterogeneous products. Additionally, the maleimide ring undergoes rapid hydrolysis to maleamic acid, rendering it unreactive toward thiols.

-

Visualizing the Reaction Pathway

Figure 1: Reaction pathway for Cysteine-Maleimide conjugation. Note the competition between productive conjugation and hydrolytic degradation at high pH.

Pre-Conjugation Protocols

Before introducing the linker, the target cysteine must be available as a free thiol.

Step 1: Disulfide Reduction

Most surface cysteines in proteins exist as oxidized disulfides.

| Reducing Agent | Pros | Cons | Recommendation |

| TCEP (Tris(2-carboxyethyl)phosphine) | Stable; Does not react with maleimides (can be left in pot). | Acidic (requires pH adjustment). | Preferred. Use 2-5 molar equivalents. |

| DTT (Dithiothreitol) | Very strong reducer. | Reacts with maleimides.[3][4][5][6][7][8] MUST be removed via desalting before conjugation. | Use only if TCEP is unavailable. |

| 2-MEA (Mercaptoethylamine) | Selective for IgG hinge regions. | Requires removal.[9] | Use for Antibody-Drug Conjugates (ADCs).[1] |

Protocol A: TCEP Reduction (Recommended)

-

Prepare protein at 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).

-

Note: EDTA chelates divalent metals that catalyze thiol oxidation.

-

-

Add 2–5 molar equivalents of TCEP hydrochloride.

-

Incubate for 30 minutes at Room Temperature (RT).

-

Do not purify. Proceed directly to conjugation.

Conjugation Protocol (Core Workflow)

Materials:

-

Reduced Protein (from Protocol A).

-

Mal-PEG4-t-butyl ester (MW: ~500-600 Da range, check specific vendor CoA).

-

Solvent: Anhydrous DMSO or DMF.[4]

-

Buffer: PBS (pH 7.2–7.4) + 5 mM EDTA.

Step-by-Step Procedure:

-

Linker Solubilization:

-

Dissolve Mal-PEG4-t-butyl ester in anhydrous DMSO to a concentration of 10–50 mM .

-

Why? The t-butyl ester is hydrophobic. Dissolving directly in buffer may cause precipitation.

-

-

Reaction Setup:

-

Add the linker solution to the reduced protein sample.

-

Stoichiometry: Target a 10-20 molar excess of linker over protein thiol groups.

-

Solvent Tolerance: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

-

-

Incubation:

-

Incubate for 1–2 hours at RT or 4 hours at 4°C .

-

Tip: Protect from light if the protein is photosensitive.

-

-

Quenching (Optional but Recommended):

-

Add excess thiol (e.g., 10 mM L-Cysteine or Mercaptoethanol) to quench unreacted maleimide groups. Incubate for 15 mins.

-

Why? Prevents non-specific crosslinking during purification.

-

-

Purification:

-

Remove excess linker and organic solvent via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or Dialysis against PBS.

-

Quality Control: Ellman’s Assay

To verify conjugation, quantify the loss of free thiols.[10]

Principle: Ellman’s Reagent (DTNB) reacts with free thiols to produce TNB²⁻ (yellow,

Protocol:

-

Prepare Reagent: 4 mg/mL DTNB in 0.1 M Sodium Phosphate, pH 8.0.

-

Sample Prep: Take 50 µL of conjugated protein and 50 µL of unconjugated (reduced) control.

-

Reaction: Add 50 µL DTNB + 250 µL Buffer to samples. Incubate 15 mins at RT.[3][11][12]

-

Measurement: Read Absorbance at 412 nm.

-

Calculation:

Advanced Protocol: t-Butyl Ester Deprotection

WARNING: This step uses Trifluoroacetic Acid (TFA).[9][13] Do NOT perform this on protein conjugates. This is strictly for peptide or small molecule intermediates.

Objective: Convert the t-butyl ester to a free carboxylic acid (-COOH).

-

Dissolution: Dissolve the peptide-linker conjugate in Dichloromethane (DCM) .

-

Acidification: Add an equal volume of TFA (Final concentration: 50% v/v).

-

Scavengers: If the peptide contains Met, Trp, or Tyr, add 2.5% Triisopropylsilane (TIS) and 2.5% Water to scavenge t-butyl cations.

-

-

Incubation: Stir at RT for 1–2 hours.

-

Work-up: Evaporate the TFA/DCM under a stream of nitrogen. Precipitate the product in cold diethyl ether.

Troubleshooting Guide

Figure 2: Decision tree for common conjugation issues.

References

-

Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd ed.).[5] Academic Press. (The definitive guide on maleimide chemistry and pH specificity).

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

- Rink, H. (1987). "Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin." Tetrahedron Letters, 28(33), 3787-3790. (Foundational chemistry for acid-labile protecting groups like t-butyl esters).

-

Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.

Sources

- 1. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 7. Mal-Amido-PEG4-t-butyl ester, 1415800-35-9 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. bmglabtech.com [bmglabtech.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Nanoparticle Engineering using Mal-PEG4-t-butyl ester

Executive Summary

This guide details the strategic application of Mal-PEG4-t-butyl ester (Maleimide-PEG4-tert-butyl ester) in the surface modification of nanoparticles (NPs). Unlike standard heterobifunctional crosslinkers (e.g., Mal-PEG-NHS), this molecule offers a protected carboxyl group (t-butyl ester). This unique feature allows for "Ligand-First" assembly in organic solvents, superior solubility control, and orthogonal protection strategies that prevent premature crosslinking or hydrolysis during complex multi-step syntheses.

Key Chemical Advantages

-

Orthogonality: The t-butyl ester is inert to amines and thiols, allowing the Maleimide-Thiol reaction to proceed without competing carboxyl-amine interactions.

-

Solubility: The lipophilic t-butyl group enhances solubility in organic solvents (DCM, DMF), facilitating conjugation with hydrophobic ligands or polymers before aqueous transfer.

-

Defined Spacer: The PEG4 (16-atom) spacer provides sufficient flexibility to reduce steric hindrance between the nanoparticle surface and the targeting ligand, enhancing receptor binding affinity.

Mechanism of Action & Workflow

The utility of Mal-PEG4-t-butyl ester relies on a three-stage chemical workflow: Conjugation, Deprotection, and Activation.

Chemical Logic

-

Stage 1 (Capture): The Maleimide group reacts specifically with a free Thiol (-SH) on a ligand (peptide, aptamer, drug) via Michael Addition (pH 6.5–7.5).

-

Stage 2 (Unmasking): The t-butyl ester is removed via acidolysis (TFA/DCM), revealing a reactive Carboxylic Acid (-COOH).

-

Stage 3 (Anchoring): The newly exposed -COOH is activated (EDC/NHS) to form an amide bond with Amine-functionalized Nanoparticles (e.g.,

-Mesoporous Silica,

Visual Workflow (Graphviz)

Figure 1: Step-wise conjugation workflow illustrating the "Ligand-First" strategy, ensuring the carboxyl group remains inert until the ligand is successfully attached.

Detailed Experimental Protocols

Protocol A: Ligand-Linker Pre-Conjugation (The "Pro" Method)

Best for: Hydrophobic ligands or when precise stoichiometry of the ligand is required before attaching to the valuable nanoparticle.

Materials Required

-

Mal-PEG4-t-butyl ester (MW ~401.46 Da)[1]

-

Thiol-containing Ligand (e.g., cRGDfC-SH)

-

Anhydrous DMF or DMSO[]

-

Triethylamine (TEA) (if protonated thiols are used)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Amine-functionalized Nanoparticles (in PBS or water)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

Step 1: Thiol-Maleimide Coupling[][3]

-

Dissolution: Dissolve Mal-PEG4-t-butyl ester (1.2 equivalents) and the Thiol-Ligand (1.0 equivalent) in anhydrous DMF.

-

Note: If the ligand is a salt (e.g., hydrochloride), add 1.5–2.0 eq of TEA to ensure the thiol is nucleophilic.

-

-

Reaction: Stir the mixture under nitrogen at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Verify consumption of free thiol using Ellman’s Reagent or by HPLC.

-

-

Purification (Intermediate):

-

For Peptides: Precipitate in cold diethyl ether or purify via semi-prep HPLC.

-

For Small Molecules: Flash chromatography (Silica gel) can be used as the t-butyl ester renders the conjugate lipophilic.

-

Step 2: t-butyl Deprotection (Acidolysis)

-

Preparation: Dissolve the purified Ligand-Linker-t-butyl ester in a solution of 50% TFA in DCM (v/v).

-

Volume: Ensure concentration is roughly 10–20 mg/mL.

-

-

Reaction: Stir at RT for 1–2 hours.

-

Critical Check: Monitor by LC-MS for the loss of the t-butyl group (-56 Da mass shift).

-

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap) or nitrogen stream.

-

Wash: Co-evaporate with toluene (2x) or DCM (2x) to remove trace TFA. Residual TFA will inhibit the subsequent EDC reaction.

Step 3: Nanoparticle Conjugation

-

Activation: Dissolve the dried Ligand-Linker-COOH in Activation Buffer (MES pH 5.5 or dry DMSO). Add EDC (5 eq) and NHS (5 eq). React for 15 minutes.

-

Coupling: Add the activated mixture to the Amine-Nanoparticles suspended in Phosphate Buffer (PBS, pH 7.4–8.0).

-

Ratio: Use a molar excess of ligand relative to surface amines (typically 10:1 to 50:1 depending on desired density).

-

-

Incubation: React for 2–4 hours at RT or overnight at 4°C.

-

Purification: Centrifuge or dialyze (MWCO appropriate for NP size) to remove unbound ligand and byproducts. Resuspend in storage buffer.

Protocol B: Surface Modification of Gold Nanoparticles (AuNPs)

Best for: Creating a carboxyl-functionalized "stealth" layer on AuNPs for later activation.

-

Reduction: Ensure AuNPs are citrate-stabilized or have displaceable ligands.

-

Thiol Exchange: Dissolve Mal-PEG4-t-butyl ester in ethanol/water. Add to AuNP solution.

-

Mechanism:[4][5][6][7] The Maleimide group is not the anchor here. Wait—Correction:

-

Scientific Integrity Check: Maleimides do not bind gold strongly; Thiols do. If using this specific molecule on Gold, you must react the Maleimide with a dithiol linker or use the molecule to attach a Thiol-Ligand to the gold?

-

Correct Application: This molecule is not designed to anchor directly to Gold via the Maleimide. It is designed to link a Thiol-Ligand to an Amine-Surface (as in Protocol A).

-

Alternative: If the user wishes to attach this to a Thiol-Surface (e.g., Thiolated Silica), the Maleimide reacts with the surface, exposing the t-butyl ester outward.

-

Protocol Adjustment:Attachment to Thiolated-NPs.

-

Protocol B (Revised): Functionalizing Thiolated Nanoparticles

-

Reaction: Add Mal-PEG4-t-butyl ester (excess) to Thiol-functionalized NPs (e.g., Silica-SH) in pH 7.0 buffer/DMSO.

-

Blocking: Add Cysteine or Mercaptoethanol to quench unreacted maleimides on the surface (optional, but recommended if high density is not achieved).

-

Deprotection: Resuspend NPs in 10% TFA/Water (if NP core is acid stable) or mild acid. Note: Solid phase deprotection is slower.

-

Result: A Carboxyl-PEG-functionalized Nanoparticle ready for amine-drug conjugation.

Data Presentation & Quality Control

Comparative Analysis of Linker Strategies

| Feature | Mal-PEG4-t-butyl ester | Mal-PEG4-NHS ester | Mal-PEG4-Acid |

| Carboxyl State | Protected (Hydrophobic) | Activated (Reactive) | Free (Acidic) |

| Solubility | High in Organic Solvents (DCM, CHCl3) | Moderate | Hydrophilic |

| Primary Use | Pre-conjugation to ligand; Orthogonal synthesis | Direct "One-pot" crosslinking | Standard conjugation |

| Stability | High (Indefinite shelf life) | Low (Hydrolyzes in moisture) | High |

| Reaction Order | Thiol | Amine | Thiol |

QC Checkpoints

-

NMR Spectroscopy (

H-NMR):-

Before Deprotection: Look for the strong singlet at

1.44 ppm (9H, t-butyl group). -

After Deprotection: Disappearance of the 1.44 ppm peak confirms successful acidolysis.

-

-

Zeta Potential:

-

Amine-NP (Start): Positive charge (+20 to +40 mV).

-

Ligand-Conjugated NP (End): Shift towards neutral or negative, depending on the ligand pI and surface coverage.

-

-

Ellman's Assay: Use to quantify free thiols on the ligand before and after reaction with the Maleimide to calculate coupling efficiency.

References

- Greg T. Hermanson.Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (The definitive guide on heterobifunctional crosslinkers and maleimide chemistry).

-

Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724-744. Link

-

BroadPharm. "Mal-PEG4-t-butyl ester Product Data & Properties." BroadPharm Catalog. Accessed 2023. Link

-